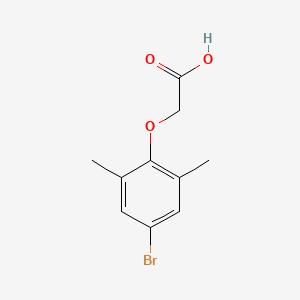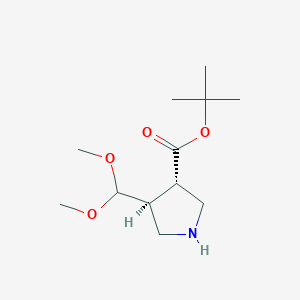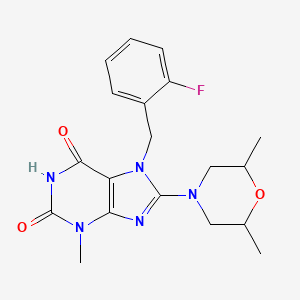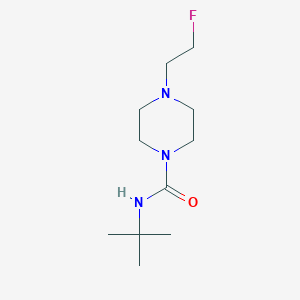
2-(4-Bromo-2,6-dimethylphenoxy)acetic acid
Vue d'ensemble
Description
“2-(4-Bromo-2,6-dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2,6-dimethylphenoxy)acetic acid” is 1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) and the InChI key is ADOYAWLBKFVKKZ-UHFFFAOYSA-N . The SMILES representation is CC1=CC(=CC(=C1OCC(=O)O)C)Br .Physical And Chemical Properties Analysis
“2-(4-Bromo-2,6-dimethylphenoxy)acetic acid” is a solid substance . It should be stored sealed in a dry environment at room temperature .Applications De Recherche Scientifique
Metabolic Studies
2-(4-Bromo-2,6-dimethylphenoxy)acetic acid has been studied in the context of metabolism, particularly in relation to psychoactive substances. For example, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying 4-bromo-2,5-dimethoxyphenylacetic acid as a metabolite, which suggests a metabolic pathway involving deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002). Similarly, Carmo et al. (2005) studied 2C-B metabolism in various species, including humans, finding similar metabolic pathways and identifying significant interspecies differences in metabolite formation (Carmo et al., 2005).
Chemical Synthesis and Modifications
The compound has also been studied in the context of chemical synthesis and modifications. Wakabayashi et al. (1985) discussed the bromine transfer in certain derivatives, providing insights into the reaction pathways and stability of brominated compounds (Wakabayashi et al., 1985). Mare and Hannan (1970) explored bromination reactions of related compounds, shedding light on substitution patterns and by-product formation (Mare & Hannan, 1970).
Biological Activity
In the field of biology, 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid and its derivatives have been investigated for their biological activities. Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide derivatives for antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014). Additionally, Rasool et al. (2016) synthesized a series of compounds with multiple functional groups, including 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, to study their antibiotic and lipoxygenase inhibitory activities (Rasool et al., 2016).
Structural and Physical Properties
The structural and physical properties of related compounds have been a focus as well. Suzuki et al. (1990) studied the solution-phase behavior and solid-state structures of chloro- and (2,6-dimethylphenoxy)triorganostannanes, providing valuable information on the hypervalent nature of anionic Sn(IV) species (Suzuki et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOYAWLBKFVKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)



![6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2873278.png)
![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)
![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)
